molecular formula C15H12BrClN2O2 B12044604 N'-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide CAS No. 354146-45-5

N'-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Katalognummer: B12044604
CAS-Nummer: 354146-45-5
Molekulargewicht: 367.62 g/mol
InChI-Schlüssel: GWXYZSGVDMQRJV-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzaldehyde+2-(2-Chlorophenoxy)acetohydrazideN’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide\text{3-Bromobenzaldehyde} + \text{2-(2-Chlorophenoxy)acetohydrazide} \rightarrow \text{N'-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide} 3-Bromobenzaldehyde+2-(2-Chlorophenoxy)acetohydrazide→N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: can be compared with other hydrazones such as:

Uniqueness

The uniqueness of N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

354146-45-5

Molekularformel

C15H12BrClN2O2

Molekulargewicht

367.62 g/mol

IUPAC-Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C15H12BrClN2O2/c16-12-5-3-4-11(8-12)9-18-19-15(20)10-21-14-7-2-1-6-13(14)17/h1-9H,10H2,(H,19,20)/b18-9+

InChI-Schlüssel

GWXYZSGVDMQRJV-GIJQJNRQSA-N

Isomerische SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Br)Cl

Kanonische SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=CC=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.